Cas no 100432-87-9 (β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl)

β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl structure
100432-87-9 structure
Product Name:β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl
CAS No:100432-87-9
MF:C20H24O8
MW:392.399766921997
CID:837574
PubChem ID:38348878
Update Time:2025-07-22

β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl Chemical and Physical Properties

Names and Identifiers

    • β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl
    • Glucoside, 3-hydroxy-5-(p-hydroxyphenethyl)phenyl (7CI)
    • Dihydroresveratrol 3-O-glucoside
    • 3-Hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl β-D-glucopyranoside
    • DIHYDRORESVERATROL 3-OGLUCOSIDE
    • beta-D-Glucopyranoside 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl
    • [ "" ]
    • FS-10067
    • HY-N3756
    • Glucoside, 3-hydroxy-5-(p-hydroxyphenethyl)phenyl
    • 3-Hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl -D-glucopyranoside
    • 100432-87-9
    • CS-0024162
    • Dihydroresveratrol3-O-glucoside
    • AKOS032948789
    • (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • F92721
    • Inchi: 1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2
    • InChI Key: GMYAXWBDOODSNF-UHFFFAOYSA-N
    • SMILES: OCC1C(O)C(O)C(O)C(OC2C=C(CCC3C=CC(O)=CC=3)C=C(O)C=2)O1

Computed Properties

  • Exact Mass: 392.14700
  • Monoisotopic Mass: 392.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 140A^2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 681.3±55.0 °C at 760 mmHg
  • Flash Point: 365.8±31.5 °C
  • PSA: 139.84000
  • LogP: 0.06170
  • Vapor Pressure: 0.0±2.2 mmHg at 25°C

β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl Security Information

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Additional information on β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl

β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl (CAS No. 100432-87-9): A Comprehensive Overview

The compound β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl, identified by its CAS number 100432-87-9, represents a significant molecule in the realm of pharmaceutical chemistry and biochemistry. This glycoside derivative has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in various scientific disciplines.

The molecular structure of β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl consists of a β-D-glucopyranose moiety linked to a phenyl ring substituted with a hydroxyl group at the 3-position and an ethyl chain extending from the 5-position of the glucopyranose ring. The presence of multiple hydroxyl groups and the aromatic phenyl ring suggests potential interactions with biological targets, including enzymes and receptors.

In recent years, the study of glycosides has seen considerable advancements, particularly in understanding their role in drug development. Glycosides are known for their ability to enhance drug solubility, stability, and bioavailability, making them valuable candidates for pharmaceutical formulations. The specific configuration of β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl may contribute to its unique pharmacokinetic properties, which are critical for therapeutic applications.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacologically active molecules. The glucoside core can be modified or degraded to yield smaller fragments that may exhibit distinct biological activities. This flexibility in structural manipulation makes β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl a versatile building block in medicinal chemistry.

Recent research has also highlighted the importance of natural product-inspired glycosides in drug discovery. Many therapeutic agents have been derived from plant-derived glycosides, which often exhibit potent biological effects with minimal side effects. The structural motif of β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl bears resemblance to several natural glycosides known for their pharmacological properties.

The synthesis of β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the glucoside moiety and the ethyl chain necessitates careful selection of protecting groups and coupling reagents to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex glycosides more efficiently, which is crucial for large-scale pharmaceutical production.

The biological activity of this compound has been explored in several preclinical studies. Initial findings suggest that it may possess anti-inflammatory and antioxidant properties, which are relevant in the treatment of chronic diseases such as diabetes and cardiovascular disorders. The hydroxyl groups on the phenyl ring and glucopyranose moiety are likely involved in these interactions, mediating binding to target proteins and modulating cellular processes.

In addition to its potential therapeutic applications, β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl may also serve as a model compound for studying carbohydrate-protein interactions. Understanding how glycosides bind to biological targets can provide insights into disease mechanisms and aid in the development of novel therapeutic strategies.

The role of computational chemistry in studying glycosides has become increasingly prominent. Molecular modeling techniques can predict how β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl interacts with biological targets at the atomic level. This approach complements experimental studies by providing rapid screening of potential binding sites and helping to rationalize structure-activity relationships.

The future direction of research on β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl includes exploring its efficacy in clinical trials and optimizing its pharmacokinetic properties. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential for translating preclinical findings into viable therapeutic agents. The compound's unique structural features make it a promising candidate for further investigation in drug discovery.

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